molecular formula C9H19NO2S B12316334 2-Cycloheptylethane-1-sulfonamide

2-Cycloheptylethane-1-sulfonamide

Cat. No.: B12316334
M. Wt: 205.32 g/mol
InChI Key: DODUISMZWOYBEX-UHFFFAOYSA-N
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Description

2-Cycloheptylethane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound has a molecular formula of C9H19NO2S and a molar mass of 205.32 g/mol .

Chemical Reactions Analysis

2-Cycloheptylethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Acidic or basic conditions can facilitate this reaction.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

2-Cycloheptylethane-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cycloheptylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts bacterial DNA synthesis, leading to the antibacterial effects of sulfonamides . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific applications and biological activities.

Comparison with Similar Compounds

2-Cycloheptylethane-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine . These compounds share similar structural features, including the presence of a sulfonamide group, but differ in their specific substituents and biological activities. For example:

The uniqueness of this compound lies in its specific cycloheptyl and ethane substituents, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

2-cycloheptylethanesulfonamide

InChI

InChI=1S/C9H19NO2S/c10-13(11,12)8-7-9-5-3-1-2-4-6-9/h9H,1-8H2,(H2,10,11,12)

InChI Key

DODUISMZWOYBEX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CCS(=O)(=O)N

Origin of Product

United States

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